One study available through DrugBank lists a derivative of S-Ethyl-N-Phenyl-Isothiourea, S-Ethyl-N-[4-(Trifluoromethyl)phenyl]isothiourea hydrochloride, as a Nitric Oxide Synthase (NOS) inhibitor []. NOS is an enzyme responsible for the production of nitric oxide (NO), a signaling molecule in the body. Inhibitors of NOS are being explored for their potential use in various conditions, including cardiovascular diseases and neurodegenerative disorders [].
S-Ethyl-N-phenyl-isothiourea is an organic compound with the molecular formula C₉H₁₂N₂S. It belongs to the class of isothioureas, which are characterized by the presence of a thiourea functional group. This compound features an ethyl group attached to the sulfur atom and a phenyl group attached to the nitrogen atom. Its unique structure contributes to its diverse chemical properties and biological activities, making it a subject of interest in various fields of research.
S-Ethyl-N-phenyl-isothiourea exhibits notable biological activities, particularly as an inhibitor of nitric oxide synthase (NOS). Research indicates that isothioureas can selectively inhibit different isoforms of NOS, which are critical in various physiological processes, including vasodilation and neurotransmission . Additionally, compounds with a similar thiourea skeleton have shown ethylene-like activity in plant systems, suggesting potential applications in agriculture .
The synthesis of S-ethyl-N-phenyl-isothiourea can be achieved through several methods:
S-Ethyl-N-phenyl-isothiourea has diverse applications across various fields:
Studies on the interactions of S-ethyl-N-phenyl-isothiourea with biological systems have highlighted its competitive inhibition of nitric oxide synthase. This interaction has implications for understanding vascular function and developing treatments for related disorders. Additionally, research into its effects on plant physiology indicates that it may modulate stress responses through ethylene signaling pathways .
S-Ethyl-N-phenyl-isothiourea shares structural similarities with other isothioureas but exhibits unique properties due to its specific substituents. Here are some comparable compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-Phenylthiourea | Phenyl group on nitrogen | Known for its role in biological assays |
S-Methyl-N-phenyl-isothiourea | Methyl group instead of ethyl | Different solubility and reactivity |
N,N-Diethylisothiourea | Two ethyl groups on nitrogen | Enhanced lipophilicity and potential for drug delivery |
S-Ethyl-N-(4-trifluoromethyl)phenyl-isothiourea | Trifluoromethyl group on phenyl ring | Increased potency as a NOS inhibitor |
The distinct combination of an ethyl group and a phenyl moiety in S-Ethyl-N-phenyl-isothiourea contributes to its unique reactivity and biological profile compared to these similar compounds.
The exploration of isothioureas began in the mid-20th century, with early studies focusing on their synthesis and reactivity. The discovery of nitric oxide synthase (NOS) inhibitors in the 1990s marked a turning point, as isothioureas emerged as potent modulators of NOS isoforms. SEPI was first synthesized as part of efforts to develop selective inhibitors for neuronal NOS (nNOS), a target implicated in neurodegenerative diseases. Early work by Southan et al. (1995) demonstrated that S-substituted isothioureas, including SEPI analogs, exhibited up to 24-fold greater potency than NG-methyl-L-arginine (MeArg), a classical NOS inhibitor. Subsequent structural optimization studies in 1997 revealed that SEPI derivatives, such as S-ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea, achieved 115-fold selectivity for nNOS over inducible NOS (iNOS), solidifying their therapeutic potential.
SEPI’s primary scientific significance lies in its ability to competitively inhibit NOS isoforms by mimicking the substrate L-arginine. Kinetic studies using purified human enzymes demonstrated Ki values of 0.32 µM for nNOS, 9.4 µM for endothelial NOS (eNOS), and 37 µM for iNOS. This selectivity arises from steric and electronic interactions within the NOS active site. Crystallographic analysis of bovine eNOS bound to SEPI (PDB: 1D1V) revealed that the ethyl and phenyl groups occupy hydrophobic pockets adjacent to the heme cofactor, while the thiourea moiety forms hydrogen bonds with conserved glutamate residues. Such interactions explain SEPI’s dual role as a broad-spectrum NOS inhibitor and a template for isoform-selective drug design.
Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | Selectivity (nNOS/iNOS) |
---|---|---|---|---|
SEPI | 0.32 | 9.4 | 37 | 115:1 |
S-Methylisothiourea (SMT) | 1.2 | 15 | 28 | 23:1 |
MeArg | 7.8 | 12 | 45 | 6:1 |
While SEPI itself is not a catalyst, its structural analogs have revolutionized organocatalysis. Isothioureas like Homobenzotetramisole (HBTM) and HyperBTM enable asymmetric synthesis through nucleophilic activation of carbonyl compounds. For instance, HyperBTM catalyzes Michael additions of malonates to α,β-unsaturated esters with >99% enantiomeric excess (ee). Density functional theory (DFT) studies attribute this selectivity to chiral isothiouronium intermediates that stabilize transition states via S···O chalcogen bonds and π-π interactions. SEPI’s thiourea scaffold serves as a blueprint for designing catalysts that combine steric bulk and electronic tunability, critical for reactions such as (4+2) cycloadditions and kinetic resolutions.
The functionality of SEPI and related isothioureas is governed by three theoretical frameworks:
The classical synthesis of S-ethyl-N-phenyl-isothiourea involves the reaction of phenyl isothiocyanate (PITC) with ethylamine derivatives. PITC, a key precursor, is typically prepared via the treatment of substituted aniline with carbon disulfide and potassium hydroxide under controlled conditions [3]. For example, heating aniline with carbon disulfide in a 1:3 molar ratio in the presence of potassium hydroxide yields PITC, which is subsequently purified through silica gel chromatography [3].
In a two-step process, PITC reacts with ethylamine in ethanol under reflux to form the corresponding thiourea derivative. The reaction proceeds via nucleophilic addition of the amine to the electrophilic isothiocyanate group, followed by tautomerization to stabilize the thiourea structure [7]. This method, while reliable, often requires prolonged reaction times (6–12 hours) and yields moderate quantities (60–75%) due to competing side reactions [7]. Alternative routes employ S-alkylation of N-phenylthiourea with ethyl bromide, though this approach is less favored due to the toxicity of alkyl halides [1].
Mechanochemical synthesis has emerged as a sustainable alternative to traditional solvent-based methods. By leveraging high-energy ball milling, S-ethyl-N-phenyl-isothiourea can be synthesized without solvents, reducing waste and energy consumption. In a representative protocol, equimolar quantities of phenyl isothiocyanate and ethylamine are subjected to automated ball milling at 30 Hz for 15–20 minutes [8]. This method achieves near-quantitative yields (≥99%) by minimizing side reactions and enhancing molecular diffusion [8].
Comparative studies between manual grinding and automated milling reveal that the latter achieves higher reproducibility, particularly for solid reactants [8]. The absence of solvents also simplifies purification, as the product is obtained as a pure crystalline solid after minimal washing [8].
Table 1: Comparison of Traditional and Mechanochemical Synthesis
Parameter | Traditional Method | Mechanochemical Method |
---|---|---|
Reaction Time | 6–12 hours | 15–20 minutes |
Yield | 60–75% | ≥99% |
Solvent Consumption | High | None |
Energy Efficiency | Low | High |
Recent innovations in one-pot multicomponent reactions have streamlined the synthesis of S-ethyl-N-phenyl-isothiourea. A notable example involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, generated in situ from DABCO and alkyl bromides, with phenyl isothiocyanate and amines [2]. This four-component protocol proceeds via two parallel nucleophilic pathways:
The intermediates combine through C–S bond formation, yielding S-ethyl-N-phenyl-isothiourea in 70–85% yield [2]. This method eliminates the need for intermediate isolation, reducing processing time by 40% compared to stepwise approaches [2].
Table 2: Substrate Scope in One-Pot Synthesis
Amine Component | Yield (%) |
---|---|
Ethylamine | 85 |
Cyclohexylamine | 78 |
Benzylamine | 72 |
Isopropylamine | 70 |
Solid-phase synthesis remains underexplored for S-ethyl-N-phenyl-isothiourea, though analogous thiourea derivatives have been synthesized using resin-bound intermediates. Theoretical frameworks suggest that immobilizing phenyl isothiocyanate on Wang resin could enable sequential amine addition and cleavage steps, akin to peptide synthesis. However, empirical data specific to this compound are limited, necessitating further research to optimize linker stability and reaction efficiency.
The push for green chemistry has driven innovations such as:
These methods align with the 12 Principles of Green Chemistry by minimizing hazardous byproducts and improving atom economy.
Scalable synthesis requires balancing reaction efficiency with practical constraints:
Spectrophotometric difference experiments show that the inhibitor induces the characteristic type I (↓ at ∼430 nm/↑ ∼455 nm) heme shift of neuronal NOS, indicating coordination to the heme–thiolate active site and blockade of oxygen activation [4].
Excess L-arginine competitively displaces the ligand from inducible and endothelial NOS, shifting the half-maximal inhibition from low-micromolar to >0.1 mM ranges [1] [3].
NOS isoform | Mechanistic hallmark observed in vitro | Supporting evidence |
---|---|---|
Neuronal | Type I heme shift; rapid on-rate (< 5 s) | nNOS heme domain spectroscopy [4] |
Endothelial | Competitive inhibition; restored by 1–10 mM L-arginine | Bovine aortic endothelial homogenates [2] |
Inducible | Competitive inhibition; unaffected BH₄ interactions | Murine J774 macrophages, radioligand studies [5] |
Crystal structure 1K2T reveals that the phenyl ring lodges in a hydrophobic pocket created by Phe584 in neuronal NOS, while the ethyl-sulfur tail projects toward the heme propionate A—an orientation favored by the wider substrate channel of neuronal NOS but sterically disfavored in endothelial NOS [6] [7].
Quantitative selectivity is summarized below.
Parameter (human enzymes, 37 °C) | Neuronal NOS | Endothelial NOS | Inducible NOS | nNOS : iNOS ratio |
---|---|---|---|---|
Inhibition constant Ki (µM) | 0.32 [8] | 9.4 [8] | 37 [8] | 115-fold |
Early SAR work compared analogues bearing para-substituted phenyl rings [3].
Key trends:
Structural modification | Effect on Ki (nNOS) | Comment |
---|---|---|
Phenyl-CF₃ (para) | ↓ from 0.52 µM to 0.32 µM | Hydrophobic pocket complementarity [3] |
S-propyl | ↑ > 5 µM | Steric clash in sulfur channel [2] |
N-methylation | ↑ > 10 µM | Loss of hydrogen-bond donors [3] |
Kitz–Wilson plots constructed at multiple substrate concentrations yield linear relationships, confirming simple competitive inhibition with respect to L-arginine for all three isoforms [4].
In macrophage assays, 10 mM L-arginine shifts the EC₅₀ of the inhibitor from 6 µM to >160 µM, demonstrating substrate reversal in cells [1].
Docking into 1K2T followed by 50 ns molecular dynamics reproduces the crystallographic binding pose:
In endothelial NOS (PDB 1M9T), a single residue change (Asp597→Asn368) weakens this salt bridge and forces a ∼1.5 Å shift of the ligand, accounting for the 30-fold loss in affinity [7].
Stopped-flow analysis gives the following kinetic parameters for neuronal NOS at 25 °C [4]:
Parameter | Value |
---|---|
Association rate k_on | 1.1 × 10⁵ M⁻¹ s⁻¹ |
Dissociation rate k_off | 3.5 × 10⁻² s⁻¹ |
Residence time (τ = 1/k_off) | 28 s |
KD (koff / kon) | 0.32 µM (matches steady-state Ki) [8] |
Dissociation is markedly slower in the Ca²⁺/calmodulin-bound conformation; dilution or excess L-arginine restores full activity only after minutes, indicating a reversible but kinetically trapped complex [4].